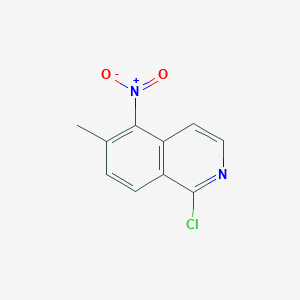

1-Chloro-6-methyl-5-nitroisoquinoline

Description

Overview of Isoquinoline (B145761) Derivatives in Chemical Synthesis

Isoquinoline is an aromatic heterocyclic compound, a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. chem960.com First isolated from coal tar in 1885, isoquinoline and its derivatives have since become fundamental building blocks in organic synthesis. chem960.com Their utility is vast, serving as precursors to a wide array of more complex molecules. chem960.comsigmaaldrich.com

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski synthesis, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. chem960.comsigmaaldrich.com These methods, along with more modern synthetic strategies, allow for the construction of the isoquinoline skeleton, which can then be further functionalized. sigmaaldrich.comlookchem.com The reactivity of the isoquinoline ring system, characterized by its susceptibility to both electrophilic and nucleophilic attack at different positions, makes it a versatile scaffold for chemical modification. sigmaaldrich.com

Significance of Substituted Isoquinolines in Advanced Organic Chemistry

The true value of the isoquinoline framework in advanced organic chemistry is most evident in its substituted derivatives. The introduction of various functional groups onto the isoquinoline core dramatically alters its electronic properties, steric profile, and, consequently, its chemical reactivity and biological activity. lookchem.comnih.gov

Substituted isoquinolines are integral to the development of new synthetic methodologies and are often employed as key intermediates in the total synthesis of complex natural products. researchgate.net The strategic placement of substituents can direct further chemical transformations, enabling the construction of intricate molecular architectures. nih.gov For instance, halogenated isoquinolines serve as versatile handles for cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents. nih.gov The presence of activating or deactivating groups can influence the regioselectivity of subsequent reactions, a critical aspect of synthetic design.

From a practical standpoint, substituted isoquinolines are found at the core of numerous pharmaceuticals, agrochemicals, and dyes. chem960.com Their diverse applications include roles as anesthetics, antihypertensive agents, and antifungal compounds. chem960.com This broad utility drives ongoing research into novel and efficient methods for their synthesis and functionalization. lookchem.comchemicalbook.com

Research Context and Current Challenges in Heterocyclic Compound Chemistry

The field of heterocyclic chemistry is dynamic, with researchers continually striving to develop more efficient, sustainable, and versatile synthetic methods. cymitquimica.combeilstein-journals.org A significant challenge lies in the synthesis of complex, polysubstituted heterocyclic molecules with high degrees of regiochemical and stereochemical control. cymitquimica.com Traditional synthetic methods often require harsh reaction conditions, multi-step sequences, and can generate significant waste. sigmaaldrich.combeilstein-journals.org

Current research focuses on overcoming these hurdles through the development of novel catalytic systems, the use of flow chemistry, and the exploration of C-H activation strategies to streamline synthetic pathways. beilstein-journals.org There is also a growing emphasis on understanding the fundamental properties of heterocyclic compounds through advanced computational modeling and spectroscopic techniques. cymitquimica.combeilstein-journals.org Addressing these challenges is crucial for unlocking the full potential of heterocyclic chemistry and for the continued development of new technologies and therapeutic agents. cymitquimica.com The synthesis of specific, highly functionalized heterocycles like 1-Chloro-6-methyl-5-nitroisoquinoline is situated within this broader context of advancing the capabilities of modern organic synthesis. nio.res.in

Chemical and Physical Properties of this compound

The fundamental properties of this compound are cataloged by various chemical suppliers. This data provides a foundational understanding of the compound's physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 943606-84-6 | wikipedia.orgcdc.gov |

| Molecular Formula | C₁₀H₇ClN₂O₂ | wikipedia.orgcdc.gov |

| Molecular Weight | 222.63 g/mol | |

| Appearance | Solid | cdc.gov |

| Boiling Point | 377.6 ± 37.0 °C at 760 mmHg | wikipedia.org |

| Density | 1.4 ± 0.1 g/cm³ | wikipedia.org |

| Flash Point | 182.2 ± 26.5 °C | wikipedia.org |

| Refractive Index | 1.668 | wikipedia.org |

| Purity | Typically ≥97% or 98% min | wikipedia.orgcdc.gov |

This data is compiled from chemical vendor information and may not represent experimentally verified values from peer-reviewed literature.

Spectroscopic Data Insights

| Spectroscopic Data Type | Information | Source(s) |

| IUPAC Name | This compound | cdc.gov |

| SMILES | Cc1ccc2c(c1N(=O)=O)ccnc2Cl | wikipedia.org |

| InChI Key | IWLPTUUERGDBAR-UHFFFAOYSA-N | cdc.gov |

Advanced spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry details are often provided with commercial samples but are not published in the academic literature for this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(9(6)13(14)15)4-5-12-10(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLPTUUERGDBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Chloro 6 Methyl 5 Nitroisoquinoline and Its Analogs

De Novo Synthesis Approaches

De novo synthesis, the construction of the isoquinoline (B145761) ring system from simpler, non-isoquinoline starting materials, offers flexibility in introducing a wide variety of substituents onto the final heterocyclic scaffold.

Multi-step synthesis provides a robust and often necessary approach for constructing complex molecules like 1-chloro-6-methyl-5-nitroisoquinoline. This strategy involves a series of sequential reactions, allowing for the purification of intermediates and precise control over the introduction of functional groups. libretexts.org Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions form the cornerstone of many multi-step isoquinoline syntheses. pharmaguideline.com

For a polysubstituted isoquinoline, a retrosynthetic analysis might begin by disconnecting the heterocyclic ring to reveal simpler aromatic and aliphatic precursors. For instance, the synthesis could start from a substituted β-phenylethylamine, which is then acylated and cyclized. The specific substituents, such as the nitro and methyl groups, would ideally be present on the starting aromatic precursor to guide the cyclization and avoid harsh reaction conditions later in the synthesis that might be incompatible with these functional groups. The chloro group at the 1-position could be introduced at a later stage, for example, through the conversion of an intermediate isoquinolinone to the 1-chloro derivative.

The successful execution of a multi-step synthesis relies on the strategic ordering of reactions to ensure compatibility between reagents and functional groups present in the intermediates. youtube.com

In contrast to multi-step sequences, one-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. researchgate.net This approach can significantly reduce reaction time, solvent usage, and purification efforts. rsc.org Several one-pot methods have been developed for the synthesis of substituted isoquinolines.

For example, a three-component reaction involving the condensation of an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Another approach involves the palladium-catalyzed sequential coupling-imination-annulation of 2-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297) under microwave irradiation. organic-chemistry.org These methods provide a convergent and atom-economical route to a variety of isoquinoline derivatives. The synthesis of analogs of this compound could be envisioned using such strategies, by selecting appropriately substituted starting materials.

Table 1: Comparison of Multi-step and One-pot Synthesis Strategies

| Feature | Multi-step Synthesis | One-pot Synthesis |

|---|---|---|

| Intermediate Isolation | Intermediates are isolated and purified at each step. | Intermediates are not isolated. |

| Reaction Control | High degree of control over each transformation. | Less direct control over individual steps. |

| Time Efficiency | Generally more time-consuming. | Typically faster. |

| Resource Efficiency | Often requires more solvents and reagents for purification. | More resource-efficient. |

| Overall Yield | Can be lower due to losses at each step. | Can be higher by avoiding purification losses. |

Cyclization reactions are fundamental to the formation of the isoquinoline ring system. Various strategies have been developed that utilize different types of precursors and catalysts to achieve this transformation.

A powerful method for synthesizing substituted isoquinolines involves the electrophilic ring closure of o-(1-alkynyl)benzaldehyde imines. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org The process begins with the formation of an iminoalkyne, typically from the reaction of a 2-halobenzaldehyde with a terminal alkyne via a Sonogashira coupling, followed by condensation with an amine. acs.org

The subsequent cyclization is induced by an electrophile, such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl). acs.orgacs.org The choice of electrophile can influence the reaction rate and yield. organic-chemistry.org This methodology allows for the direct introduction of a substituent at the 4-position of the isoquinoline ring, which is determined by the nature of the electrophile used. nih.gov

Table 2: Electrophiles Used in the Cyclization of Iminoalkynes

| Electrophile | Typical Reaction Time | Yields |

|---|---|---|

| I₂ | 0.5 hours | Good to Excellent |

| ICl | 0.5 hours | Good to Excellent |

| PhSeCl | 1-3 days | Good to Excellent |

| AgNO₃ | 24 hours | Decent |

Data compiled from multiple sources. acs.orgacs.org

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and they offer versatile routes to substituted isoquinolines. acs.org One such strategy involves the palladium-catalyzed α-arylation of ketones with o-haloaryl aldehydes or ketones, followed by an acid-catalyzed cyclization and dehydration to form the isoquinoline ring. pnas.org This approach is highly convergent, allowing for the combination of readily available precursors in a regioselective manner. pnas.org

Another palladium-catalyzed method is the cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to introduce a substituent at the 4-position. researchgate.net The presence of certain substituents on the starting materials, such as an ortho-methoxy group on the benzaldimine, can promote the cyclization and improve the yields of the desired isoquinoline products. researchgate.net

Regioselectivity is a critical consideration in the synthesis of polysubstituted isoquinolines like this compound. The placement of substituents on the aromatic ring of the starting materials often dictates the outcome of the cyclization reaction. researchgate.net

In classical isoquinoline syntheses such as the Pictet-Spengler reaction, the cyclization of a phenylethylamine with an aldehyde is directed by the electronic properties of the substituents on the aromatic ring. lookchem.com Electron-donating groups generally facilitate electrophilic aromatic substitution and can direct the cyclization to the ortho or para position. The regioselectivity often favors the less sterically hindered position. researchgate.net

In more modern synthetic approaches, the regioselectivity can be controlled by the choice of catalyst and reaction conditions. For example, in the rhodium/copper co-catalyzed formal [4+2] annulation of ketoxime acetates and ynals, the choice of catalyst system can lead to the formation of either pyrroles or isoquinolines with excellent regioselectivity. nih.gov The ability to control the regiochemical outcome is paramount for the efficient synthesis of a specific isomer of a substituted isoquinoline.

Cyclization Reactions

Modifications of Existing Isoquinoline Scaffolds

The synthesis of this compound from a simpler isoquinoline starting material necessitates a series of modifications to the core structure. The key steps are the introduction of a nitro group and a chlorine atom at specific positions. The order and methodology of these introductions are critical for achieving the desired isomer.

Introduction of the Nitro Group

The placement of a nitro group (–NO₂) onto the isoquinoline ring system is a pivotal step in the synthesis of the target compound and its analogs. This is typically achieved through direct nitration, where the choice of reaction conditions dictates the underlying mechanism and, consequently, the position of the incoming nitro group.

Direct nitration involves the reaction of an isoquinoline derivative with a nitrating agent. The two primary mechanistic pathways for this transformation are electrophilic aromatic substitution and nucleophilic aromatic substitution.

Electrophilic nitration is the most conventional method for nitrating aromatic rings. In the case of isoquinoline and its derivatives, the reaction is typically performed using a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comstackexchange.com

Due to the basic nature of the isoquinoline nitrogen, the reaction occurs on the N-protonated isoquinolinium ion. stackexchange.com This protonated species is highly deactivated towards electrophilic attack. The substitution, therefore, occurs on the benzenoid ring rather than the pyridinoid ring. stackexchange.comshahucollegelatur.org.in For isoquinoline itself, this results in a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in The presence of a methyl group at the C-6 position, as in 6-methylisoquinoline, influences the regioselectivity of the reaction.

Table 1: Typical Conditions for Electrophilic Nitration

| Reagent/Condition | Role/Purpose | Source(s) |

|---|---|---|

| Nitric Acid (HNO₃) | Source of the nitro group | masterorganicchemistry.com |

| Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion (NO₂⁺) | masterorganicchemistry.comstackexchange.com |

| Temperature Control | Typically low temperatures (e.g., ice cooling) to control the reaction rate and prevent over-nitration | google.com |

Alternative strategies have been developed to achieve nitration at positions not accessible through electrophilic methods. A notable approach is the nucleophilic nitration, which targets the electron-deficient pyridinoid ring of the isoquinoline system. dtic.mil This method avoids the use of strong acids and allows for direct nitration at the C-1 position, a result that cannot be obtained via conventional mixed-acid nitration. dtic.mil

The reaction typically involves treating the isoquinoline substrate with a nitrite (B80452) salt, such as potassium nitrite (KNO₂), in the presence of an activating agent like acetic anhydride (B1165640) (Ac₂O) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). dtic.miliust.ac.ir This process is a mild, one-step reaction that proceeds with good yields for isoquinoline and some of its derivatives. dtic.mil

Table 2: Conditions for Nucleophilic Nitration of Isoquinoline

| Reagent/Condition | Role/Purpose | Source(s) |

|---|---|---|

| Potassium Nitrite (KNO₂) | Nucleophilic source of the nitro group | dtic.miliust.ac.ir |

| Acetic Anhydride (Ac₂O) | Activating agent | dtic.mil |

| Dimethyl Sulfoxide (DMSO) | Aprotic solvent | dtic.miliust.ac.ir |

| Temperature | Room temperature | dtic.mil |

The regioselectivity of the nitration of the isoquinoline scaffold is highly dependent on the reaction mechanism employed.

Electrophilic Nitration (C-5/C-8 selectivity): Under acidic nitrating conditions, the reaction proceeds on the protonated isoquinolinium species. The strong deactivating effect of the positive charge on the pyridinoid ring directs the electrophile (NO₂⁺) to the benzenoid ring, preferentially at the C-5 and C-8 positions. stackexchange.comshahucollegelatur.org.in The presence of other substituents, such as the methyl group in 6-methylisoquinoline, will further modulate this selectivity, typically directing the nitro group to the C-5 position due to the directing effect of the methyl group.

Nucleophilic Nitration (C-1 selectivity): In contrast, nucleophilic nitration methods enable the introduction of the nitro group at the electron-poor C-1 position of the heteroaromatic ring. stackexchange.comdtic.mil This provides a complementary strategy to access isomers that are otherwise difficult to synthesize.

Table 3: Comparison of Regioselectivity in Isoquinoline Nitration

| Nitration Method | Reaction Conditions | Major Product Position(s) | Source(s) |

|---|---|---|---|

| Electrophilic | HNO₃ / H₂SO₄ | C-5 and C-8 | stackexchange.comshahucollegelatur.org.in |

| Nucleophilic | KNO₂ / Ac₂O / DMSO | C-1 | dtic.miliust.ac.ir |

Direct Nitration of Isoquinoline and its Derivatives

Chlorination Strategies

The introduction of a chlorine atom at the C-1 position of the isoquinoline ring is a key step in forming the target molecule. Direct chlorination at this position on an unactivated isoquinoline is not typical. A common and effective strategy involves the chlorination of a corresponding isoquinolin-1(2H)-one (also known as an isocarbostyril).

This two-step approach involves first the oxidation of the isoquinoline derivative to the C-1 lactam, followed by treatment with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅), are widely used for this conversion. chemicalbook.comindianchemicalsociety.com The reaction proceeds by converting the lactam's carbonyl group into a chloro substituent, thus aromatizing the pyridinoid ring to yield the 1-chloroisoquinoline (B32320) derivative. shahucollegelatur.org.incommonorganicchemistry.com For instance, isoquinoline N-oxide can be heated with phosphorus oxychloride to produce 1-chloroisoquinoline in high yield. chemicalbook.com This general methodology is applicable to a wide range of substituted isoquinolin-1-ones, providing a reliable route to C-1 chlorinated products.

Direct Chlorination

Direct chlorination of an isoquinoline at the C1 position is often challenging. A more common and effective strategy involves the chlorination of the corresponding isoquinolin-1(2H)-one. Therefore, a plausible synthetic route to this compound would first involve the formation of 6-methyl-5-nitroisoquinolin-1(2H)-one, followed by a deoxychlorination reaction.

The conversion of lactams, such as isoquinolones, to the corresponding chloro derivatives is a well-established transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are robustly employed for this purpose. indianchemicalsociety.comepa.gov The reaction typically involves heating the isoquinolone substrate in an excess of the chlorinating agent. researchgate.net The addition of PCl₅ can enhance the strength of the chlorinating system. indianchemicalsociety.comepa.gov

Table 1: General Conditions for Chlorination of Isoquinolones

| Starting Material | Chlorinating Agent(s) | Temperature | Outcome | Reference |

| Isoquinolin-1(2H)-one | POCl₃/PCl₅ | Reflux | 1-Chloroisoquinoline | researchgate.net |

| Hydroxypyrimidines | POCl₃ | Reflux | Chloropyrimidines | researchgate.net |

| Quinazolinone | POCl₃ | Gentle Reflux | Chloroquinazoline | researchgate.net |

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, provide a valuable method for the synthesis of haloalkanes and, in some cases, haloaromatics. byjus.comwikipedia.org The classic Finkelstein reaction involves the exchange of a halogen atom (typically chloride or bromide) for iodide by treatment with an alkali metal iodide in a suitable solvent like acetone. byjus.comblogspot.com The success of the reaction is often driven by the precipitation of the less soluble alkali metal halide byproduct. wikipedia.orgblogspot.com

For aryl halides, the direct nucleophilic substitution of a halogen is more difficult than for alkyl halides. However, metal-catalyzed versions of the Finkelstein reaction have been developed for the interconversion of aryl halides. wikipedia.org These reactions often employ copper or nickel catalysts to facilitate the exchange.

In the context of synthesizing this compound, a halogen exchange reaction could theoretically be employed by starting with a different 1-halo-6-methyl-5-nitroisoquinoline, such as the 1-bromo or 1-iodo derivative, and treating it with a chloride source. However, given the relative bond strengths (C-I < C-Br < C-Cl), the exchange of a heavier halogen for chlorine is thermodynamically less favorable and would likely require specific catalytic conditions. No specific examples for this transformation on the target molecule or its close analogs were found in the reviewed literature.

Methylation Approaches

The introduction of a methyl group onto the isoquinoline ring system, particularly in the presence of a deactivating nitro group, requires specific and efficient methodologies.

Vicarious Nucleophilic Substitution (VNS) for Methyl Group Introduction

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitroarenes. This reaction allows for the formal substitution of a hydrogen atom with a nucleophile.

A well-documented application of VNS is the synthesis of 6-methyl-5-nitroisoquinoline (B1326507) from 5-nitroisoquinoline. This reaction proceeds via a three-step, one-pot approach. The process begins with the VNS reaction itself, followed by an oxidation and then a decarboxylation step to yield the final methylated product. The regioselectivity of the VNS reaction on 5-nitroisoquinoline favors the introduction of the new substituent at the position ortho to the nitro group, leading to the desired 6-substituted product.

Table 2: Optimized Conditions for the VNS-based Synthesis of 6-methyl-5-nitroisoquinoline

| Step | Reagents and Conditions | Yield | Reference |

| VNS | 5-Nitroisoquinoline, DMSO, t-BuOK | - | |

| Oxidation | KMnO₄ | - | |

| Decarboxylation | Acidic workup | 76% (overall) |

This method provides an efficient and scalable route to 6-methyl-5-nitroisoquinoline, a key precursor to the target molecule.

C-H Methylation Strategies

Beyond VNS, other C-H methylation strategies have emerged as powerful tools in organic synthesis. These methods can often be categorized as either transition-metal-catalyzed or free-radical-based approaches.

Transition-Metal-Catalyzed C-H Methylation: Transition metal catalysis offers a range of options for the direct methylation of C-H bonds. These reactions often rely on directing groups to achieve regioselectivity. For N-heterocycles like isoquinoline, the nitrogen atom itself can act as a directing group, facilitating methylation at adjacent positions. Catalytic systems based on ruthenium have been shown to be effective for the photocatalytic methylation of heteroarenes using methyl boronic acid as the methyl source. mdpi.com

Free-Radical Methylation: Free-radical methylation, particularly the Minisci reaction, is a classic method for the functionalization of electron-deficient heterocycles. This reaction involves the generation of a methyl radical, which then attacks the protonated heteroaromatic ring. While effective, these reactions can sometimes suffer from a lack of regioselectivity. More recent developments in photocatalysis have enabled milder and more selective free-radical methylations. For instance, photocatalytic methods using methanol (B129727) as a methylating agent have been developed for the C-H methylation of various heteroarenes. mdpi.com

While specific examples of these alternative C-H methylation strategies being applied to 5-nitroisoquinoline to produce 6-methyl-5-nitroisoquinoline are not detailed in the available literature, they represent viable and modern approaches that could potentially be adapted for this transformation.

Reactivity and Reaction Mechanisms of 1 Chloro 6 Methyl 5 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 1-chloro-6-methyl-5-nitroisoquinoline. This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group. In this molecule, the chlorine atom at C1 is the designated leaving group, and the reaction is activated by the strongly electron-withdrawing nitro group.

Displacement of the Chlorine Atom at C1

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is activated towards nucleophilic attack. This activation is a consequence of the electronic pull from both the ring nitrogen and the C5-nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.govyoutube.com

The displacement of the C1 chlorine by various nitrogen-based nucleophiles is a common and synthetically useful reaction. Amines, both primary and secondary, can readily react with this compound to yield the corresponding 1-amino-6-methyl-5-nitroisoquinoline derivatives. These reactions are typically carried out in a suitable solvent, and the reactivity of the amine nucleophile plays a crucial role in the reaction outcome. The reaction proceeds through a standard SNAr mechanism, where the amine attacks the C1 carbon, followed by the expulsion of the chloride ion to restore aromaticity. researchgate.net

Detailed research findings on specific reactions of this compound with nitrogen nucleophiles were not available in the search results. The information provided is based on the general principles of SNAr reactions on similar nitro-substituted chloroazaheterocycles.

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, and sulfur-containing nucleophiles, like thiolates, are also effective in displacing the chlorine atom at the C1 position. youtube.com The reaction with an alkoxide (e.g., sodium methoxide) would yield a 1-alkoxy-6-methyl-5-nitroisoquinoline, while a thiolate would produce a 1-thioether derivative. The higher nucleophilicity of sulfur compounds often leads to faster reaction rates compared to their oxygen counterparts under similar conditions.

Specific experimental data for the reaction of this compound with oxygen and sulfur nucleophiles were not found in the search results. The discussion is based on established reactivity patterns for SNAr reactions. youtube.com

Influence of the Nitro Group on SNAr Reactivity

The nitro group at the C5 position exerts a profound influence on the SNAr reactivity of the molecule. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. nih.gov The nitro group helps to stabilize the intermediate Meisenheimer complex by delocalizing the negative charge. This stabilization lowers the activation energy of the addition step, which is often the rate-determining step in SNAr reactions. mdpi.com The activating effect is most pronounced for nucleophilic attack at positions ortho and para to the nitro group. In the case of this compound, the C1 position is effectively activated by the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro group.

Vicarious Nucleophilic Substitution of Hydrogen (SNH)

Beyond the substitution of the chlorine atom, this compound is also a substrate for Vicarious Nucleophilic Substitution of Hydrogen (VNS or SNH). This reaction allows for the formal substitution of a hydrogen atom on the electron-deficient aromatic ring by a nucleophile. wikipedia.org The VNS reaction is a powerful tool for C-H functionalization. nih.gov It typically involves a carbanion that has a leaving group on the carbanionic carbon. organic-chemistry.org The reaction proceeds by the addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination of a hydrogen halide (or another suitable molecule) from the intermediate σ-adduct. organic-chemistry.orgkuleuven.be

In nitro-substituted aromatic and heteroaromatic compounds, the regioselectivity of VNS reactions is generally directed to the positions ortho and para to the nitro group. organic-chemistry.orgkuleuven.be For 5-nitroisoquinoline (B18046) derivatives, nucleophilic attack is expected to occur at the C6 and C8 positions, which are ortho and para to the nitro group, respectively. nih.gov Studies on 5-nitroisoquinoline itself have shown that amination via SNH reactions can lead to a mixture of 6-amino and 8-amino products, with the ratio being dependent on the reaction conditions and the specific nucleophile used. nih.gov For this compound, while the chlorine at C1 offers a site for conventional SNAr, the presence of the activating nitro group also makes the available hydrogen atoms on the benzene (B151609) ring susceptible to VNS, particularly at the C8 position. The presence of the methyl group at C6 would sterically hinder attack at that position, suggesting that VNS would likely occur with high regioselectivity at C8. In some cases, VNS can be faster than the SNAr of a halogen. kuleuven.be

Below is a data table summarizing the expected reactivity.

| Reaction Type | Position of Attack | Activating Group(s) | Leaving Group | Expected Product Type |

| SNAr | C1 | Nitro Group, Ring Nitrogen | Chlorine | 1-substituted-6-methyl-5-nitroisoquinolines |

| SNH (VNS) | C8 (predicted) | Nitro Group | Hydrogen | 8-substituted-1-chloro-6-methyl-5-nitroisoquinolines |

Mechanistic Insights into VNS/SNH

The chemical behavior of this compound in nucleophilic substitution reactions is significantly influenced by the electron-deficient nature of the isoquinoline core, which is further intensified by the presence of the strongly electron-withdrawing nitro group at the C5 position. This electronic characteristic makes the compound a suitable substrate for Vicarious Nucleophilic Substitution (VNS), a specific type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. wikipedia.org

The VNS mechanism allows for the nucleophilic replacement of hydrogen in electron-deficient aromatic and heteroaromatic systems. organic-chemistry.org The reaction is initiated by the attack of a carbanion, which notably carries a leaving group at its nucleophilic center, on an electrophilic carbon of the aromatic ring. organic-chemistry.orgkuleuven.be For this compound, the nitro group at C5 strongly activates the benzene ring portion of the molecule towards such an attack. The nucleophile will preferentially add to the positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be Given that the C6 position is occupied by a methyl group, the most probable site for nucleophilic attack is the C4 position, which is ortho to the nitro group.

The mechanism proceeds in several distinct steps:

Carbanion Formation : A strong base is used to deprotonate a CH-acidic compound (e.g., chloromethyl phenyl sulfone), generating a carbanion that also contains a leaving group. kuleuven.be

Nucleophilic Addition : The generated carbanion attacks the electron-deficient isoquinoline ring, typically at the C4 position, to form a negatively charged σ-adduct, also known as a Meisenheimer-like complex. organic-chemistry.org

β-Elimination : The crucial step of the VNS reaction involves the base-induced β-elimination of a proton from the carbon where the nucleophile added, followed by the departure of the leaving group from the carbanion moiety. researchgate.netresearchgate.net This process leads to the formation of a double bond.

Protonation : A final protonation step during acidic workup restores the aromaticity of the isoquinoline ring system, yielding the substituted product. wikipedia.orgorganic-chemistry.org

A key feature of the VNS reaction is that the substitution of hydrogen is generally faster and more favorable than the substitution of a halogen atom present on the ring, except in specific cases involving highly activated fluorine atoms. organic-chemistry.orgkuleuven.be Therefore, in this compound, the VNS reaction is expected to occur at the C-H bond at position C4 rather than displacing the chloro substituent at C1.

Electrophilic Aromatic Substitution (SEAr) Reactions

Electrophilic Aromatic Substitution (SEAr) on the this compound ring is a complex process governed by the interplay of the inherent reactivity of the isoquinoline nucleus and the electronic effects of its three substituents. The rate of SEAr is dependent on the ability of the substituents to stabilize or destabilize the intermediate carbocation (the sigma complex). libretexts.org

Nitro Group (-NO₂) : Located at the C5 position, the nitro group is a powerful deactivating group. It strongly withdraws electron density from the aromatic system through both a negative inductive effect (-I) and a significant negative resonance effect (-R). This withdrawal of electron density destabilizes the positively charged sigma complex, thereby increasing the activation energy and slowing down the reaction rate compared to unsubstituted benzene. libretexts.orglibretexts.org

Methyl Group (-CH₃) : The methyl group at C6 is a weak activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation. This electron donation helps to stabilize the sigma complex, lowering the activation energy and increasing the reaction rate. libretexts.org

The isoquinoline ring system itself consists of a benzene ring fused to a pyridine (B92270) ring. The pyridine ring is inherently electron-deficient and thus significantly less reactive towards electrophiles than benzene. Consequently, SEAr reactions are expected to occur on the benzene portion of the molecule (the ring containing the nitro and methyl groups).

The cumulative effect of these substituents on this compound is a strong deactivation of the entire molecule towards electrophilic attack. The potent deactivating effect of the nitro group is the dominant factor, making SEAr reactions on this substrate challenging and likely requiring harsh reaction conditions.

The position of electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents, which influence the stability of the various possible sigma complex intermediates.

Nitro Group (-NO₂) : As a strong deactivating group, the nitro group is a meta-director. It directs incoming electrophiles to the positions meta to itself. For the C5 nitro group, this would be the C4 and C7 positions.

Methyl Group (-CH₃) : As an activating group, the methyl group is an ortho, para-director. For the C6 methyl group, it directs incoming electrophiles to the C5 (ortho), C7 (ortho), and C8 (para) positions. The C5 position is already substituted.

Chloro Group (-Cl) : As a deactivating group with lone pairs, the chloro group is an ortho, para-director. For the C1 chloro group, it would direct towards the C8a carbon bond and the C4 position.

The regiochemical outcome of an SEAr reaction is a result of the competition between these directing effects. The pyridine ring is strongly deactivated, so attack is confined to the carbocyclic ring at positions C4, C7, and C8.

Attack at C7 : This position is ortho to the activating ortho, para-directing methyl group and meta to the deactivating meta-directing nitro group. The activating effect of the methyl group and the directing effect of the nitro group are aligned for this position.

Attack at C8 : This position is para to the activating ortho, para-directing methyl group. However, it is ortho to the nitro group, which is electronically disfavored.

Redox Chemistry

The reduction of the nitro group is one of the most significant and widely utilized transformations in the chemistry of aromatic nitro compounds. wikipedia.org This reaction converts the -NO₂ group on this compound into a primary amino group (-NH₂), yielding 5-amino-1-chloro-6-methylisoquinoline. This transformation is crucial as it provides a synthetic route to aromatic amines, which are versatile intermediates in organic synthesis. A variety of reducing agents and methods can accomplish this conversion, with catalytic hydrogenation being one of the most common and efficient. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a premier method for the reduction of aromatic nitro groups due to its high efficiency, chemoselectivity, and often mild reaction conditions. wikipedia.org The process involves treating the nitro compound with molecular hydrogen (H₂) in the presence of a metal catalyst.

The reaction for this compound can be generalized as: C₁₀H₇ClN₂O₂ + 3H₂ --(Catalyst)--> C₁₀H₉ClN₂ + 2H₂O

Several catalyst systems are effective for this transformation. The choice of catalyst and reaction conditions can be tailored to optimize yield and selectivity.

Interactive Table: Common Catalytic Systems for Nitro Group Reduction

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol (B129727) or Ethanol (B145695), Room Temp. | Highly effective and widely used; generally provides clean conversion and good yields. wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Ethanol or Acetic Acid, Room Temp. | Known as Adams' catalyst; a very active catalyst suitable for reducing various functional groups. wikipedia.org |

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the metal catalyst. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitrogen and oxygen atoms of the nitro group, leading to intermediate species such as nitroso and hydroxylamino compounds, before the final amino product is formed and desorbed from the catalyst surface.

Reduction of the Nitro Group to Amino

Chemical Reduction Methods

The selective reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of amino derivatives. For nitroisoquinolines, various reducing agents can be employed, with tin(II) chloride (SnCl₂) in an acidic medium being a common and effective method. This reagent is known for its chemoselectivity, capable of reducing a nitro group to an amine without affecting other reducible functionalities like a chloro substituent.

While specific studies on the reduction of this compound are not extensively documented in readily available literature, the reduction of analogous nitroquinolines and nitroisoquinolines provides a strong precedent for its expected reactivity. For instance, the reduction of various nitroquinoline derivatives to their corresponding aminoquinolines has been successfully achieved using stannous chloride in mild conditions, often with high yields. mdpi.com This method is compatible with various functional groups, including halogens. mdpi.com

The general mechanism for the reduction of a nitro group by SnCl₂ involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic solvent. This process leads to the formation of nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV).

Table 1: Representative Conditions for the Reduction of Nitroarenes using Tin(II) Chloride

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Aromatic Nitro Compound | SnCl₂·2H₂O | Ethanol | Reflux | Aromatic Amine | High | thieme-connect.de |

| Nitroquinoline | SnCl₂ | - | Mild | Aminoquinoline | Up to 86% | mdpi.com |

Based on these established protocols, it is highly probable that this compound can be efficiently reduced to 6-methyl-5-amino-1-chloroisoquinoline using tin(II) chloride in a suitable solvent such as ethanol or ethyl acetate (B1210297).

Oxidation Reactions

The oxidation of isoquinoline and its derivatives can be complex, as the outcome is highly dependent on the reaction conditions and the nature and position of the substituents on the ring system. The presence of both a pyridine and a benzene ring in the isoquinoline nucleus offers multiple sites for oxidative attack.

For substituted isoquinolines, the directing effect of the substituents plays a crucial role. In the case of 5-nitroisoquinoline, the strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack, which is a key step in many oxidation reactions. Conversely, the pyridine ring is more susceptible to oxidation. It has been reported that the oxidation of 5-nitroisoquinoline with potassium permanganate (B83412) (KMnO₄) affects only the pyridine ring. shahucollegelatur.org.in This suggests that under similar oxidative conditions, this compound would likely undergo oxidation at the pyridine portion of the molecule.

Furthermore, studies on the oxidation of other substituted isoquinolines, such as 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one using ceric ammonium (B1175870) nitrate (B79036) (CAN), have led to the formation of trione (B1666649) derivatives. ufms.brresearchgate.net While the starting material in this case is a dihydroisoquinolinone, it highlights that the isoquinoline core can be susceptible to significant oxidative transformation. The oxidation of a methyl group on a quinoline (B57606) ring to a carboxylic acid using strong oxidizing agents like potassium permanganate has also been documented. youtube.com However, the presence of the deactivating nitro group on the same ring as the methyl group in this compound might hinder the oxidation of the methyl group.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound molecule possesses a reactive C-Cl bond at an sp²-hybridized carbon, making it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. Several named reactions fall under this category, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination. These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille, etc.) or carbopalladation/migratory insertion (for Heck), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.orgfishersci.co.uklibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. It is highly versatile and tolerant of a wide range of functional groups. The reaction of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been shown to proceed selectively, with the more reactive C-I bond participating in the coupling first. nih.gov This suggests that the C-Cl bond in this compound could readily participate in Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl substituents at the C1 position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the alkenylation of aryl halides. Given the reactivity of other chloroquinolines in Heck reactions, it is anticipated that this compound would serve as a competent coupling partner with various alkenes.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The reactivity of dihalogenated imidazo[1,2-a]pyridines in Sonogashira reactions, where selective coupling at the more reactive halogen is observed, provides a model for the potential reactivity of this compound. researchgate.net This would allow for the synthesis of 1-alkynyl-6-methyl-5-nitroisoquinolines.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.orgjk-sci.comorganic-chemistry.orgacsgcipr.org The amination of aryl chlorides can be challenging but is often achievable with the use of specialized bulky phosphine (B1218219) ligands. jk-sci.com This reaction would provide a direct route to N-substituted 6-methyl-5-nitroisoquinolin-1-amines from this compound.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product Type | General Catalyst System |

| Suzuki-Miyaura | R-B(OH)₂ | 1-Aryl/vinyl-6-methyl-5-nitroisoquinoline | Pd(0) catalyst, Base |

| Heck | Alkene | 1-Alkenyl-6-methyl-5-nitroisoquinoline | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | 1-Alkynyl-6-methyl-5-nitroisoquinoline | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | R¹R²NH | 1-(N,N-Disubstituted amino)-6-methyl-5-nitroisoquinoline | Pd(0) catalyst, Bulky phosphine ligand, Base |

Other Metal-Catalyzed Coupling Reactions

While palladium catalysts are the most extensively studied for cross-coupling reactions, other transition metals, particularly copper, have also been employed for the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are well-established methods for the formation of C-N, C-O, and C-S bonds. More recently, copper-catalyzed domino reactions have been developed for the synthesis of quinoline derivatives. rsc.org Additionally, copper has been used to catalyze the oxidative C-H annulation of quinolines. nih.gov

Furthermore, enantioselective copper-catalyzed hydrophosphination of alkenyl isoquinolines has been reported, demonstrating the utility of copper in functionalizing the isoquinoline scaffold. nih.gov While specific examples of copper-catalyzed coupling reactions involving this compound are not prominent in the literature, the known reactivity of other haloquinolines and halo-heterocycles in copper-mediated processes suggests that this compound could potentially undergo similar transformations. For instance, copper-catalyzed amination or etherification at the C1 position could be viable synthetic routes, providing alternatives to palladium-based methods.

The development of new catalytic systems continues to expand the scope of cross-coupling reactions, and it is plausible that catalysts based on other metals like nickel or iron could also be effective for the functionalization of this compound.

Derivatization and Further Transformations of 1 Chloro 6 Methyl 5 Nitroisoquinoline

Transformation of the Nitro Group to Other Functionalities

The nitro group at the 5-position is a key site for introducing a variety of other functional groups, primarily through its initial reduction to a 5-amino group. This transformation from 1-chloro-6-methyl-5-nitroisoquinoline to 5-amino-1-chloro-6-methylisoquinoline is typically achieved through standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. google.com Once formed, this amino group serves as a precursor to a range of other functionalities.

Diazotization and Subsequent Reactions

The 5-amino-1-chloro-6-methylisoquinoline intermediate can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This process yields a highly reactive diazonium salt, 1-chloro-6-methylisoquinoline-5-diazonium chloride. This intermediate is generally not isolated but is used immediately in subsequent reactions to introduce a wide array of substituents onto the isoquinoline (B145761) core.

Classic Sandmeyer reactions can be employed to replace the diazonium group with various functionalities. nih.gov For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce chloro or bromo substituents, respectively, at the 5-position. Similarly, reaction with copper(I) cyanide (CuCN) can yield the corresponding 5-cyanoisoquinoline derivative. These transformations provide a powerful method for diversifying the substitution pattern of the isoquinoline ring.

Table 1: Examples of Diazotization and Subsequent Reactions

| Starting Material | Reagents | Intermediate | Subsequent Reagent | Product |

|---|---|---|---|---|

| 5-Amino-1-chloro-6-methylisoquinoline | 1. NaNO₂, HCl (aq) | 1-Chloro-6-methylisoquinoline-5-diazonium chloride | CuCl | 1,5-Dichloro-6-methylisoquinoline |

| 5-Amino-1-chloro-6-methylisoquinoline | 1. NaNO₂, HCl (aq) | 1-Chloro-6-methylisoquinoline-5-diazonium chloride | CuBr | 5-Bromo-1-chloro-6-methylisoquinoline |

| 5-Amino-1-chloro-6-methylisoquinoline | 1. NaNO₂, HCl (aq) | 1-Chloro-6-methylisoquinoline-5-diazonium chloride | CuCN | 1-Chloro-6-methylisoquinoline-5-carbonitrile |

| 5-Amino-1-chloro-6-methylisoquinoline | 1. NaNO₂, H₂SO₄ (aq) | 1-Chloro-6-methylisoquinoline-5-diazonium sulfate | H₂O, Δ | 1-Chloro-6-methylisoquinolin-5-ol |

Formation of Amides and Ureas

The nucleophilic nature of the 5-amino-1-chloro-6-methylisoquinoline allows for the straightforward synthesis of amides and ureas. Amides are readily formed through the reaction of the amine with acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct. libretexts.orgyoutube.com This reaction provides a direct method for attaching a wide variety of acyl groups to the isoquinoline scaffold.

Urea derivatives can be synthesized by treating the 5-aminoisoquinoline with an appropriate isocyanate. nih.gov This reaction is typically efficient and proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the isocyanate. beilstein-journals.org Alternatively, reaction with phosgene or a phosgene equivalent followed by a second amine can also produce urea derivatives. nih.gov

Table 2: Synthesis of Amide and Urea Derivatives

| Starting Material | Reagent | Base (if applicable) | Product Class | Example Product |

|---|---|---|---|---|

| 5-Amino-1-chloro-6-methylisoquinoline | Acetyl chloride (CH₃COCl) | Pyridine | Amide | N-(1-Chloro-6-methylisoquinolin-5-yl)acetamide |

| 5-Amino-1-chloro-6-methylisoquinoline | Benzoyl chloride (C₆H₅COCl) | Triethylamine | Amide | N-(1-Chloro-6-methylisoquinolin-5-yl)benzamide |

| 5-Amino-1-chloro-6-methylisoquinoline | Phenyl isocyanate (C₆H₅NCO) | N/A | Urea | 1-(1-Chloro-6-methylisoquinolin-5-yl)-3-phenylurea |

| 5-Amino-1-chloro-6-methylisoquinoline | Methyl isocyanate (CH₃NCO) | N/A | Urea | 1-(1-Chloro-6-methylisoquinolin-5-yl)-3-methylurea |

Modification of the Methyl Group

The methyl group at the 6-position, while generally less reactive than the other functional groups, can also be a site for further transformations. The acidity of its protons is relatively low, but it can participate in condensation reactions with aldehydes under specific conditions, particularly with activated aldehydes. rsc.org For instance, reaction with benzaldehyde in the presence of a catalyst like zinc chloride or in a medium like acetic anhydride (B1165640) can lead to the formation of a styryl-isoquinoline derivative. rsc.org

Furthermore, the methyl group can be oxidized to other functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) can convert the methyl group into a carboxylic acid (1-chloro-5-nitroisoquinoline-6-carboxylic acid) or an aldehyde (1-chloro-5-nitroisoquinoline-6-carbaldehyde), respectively. These transformations introduce new handles for further synthetic manipulations, such as amide coupling or reductive amination.

Exploration of the Chloro Group for Further Functionalization

The chlorine atom at the 1-position of the isoquinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.org This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen atom and the additional activation provided by the nitro group at the 5-position. youtube.comyoutube.com Consequently, the chloro group can be readily displaced by a variety of nucleophiles, including alkoxides (to form ethers), amines (to form aminoisoquinolines), and thiolates (to form thioethers).

In addition to SNAr, the 1-chloro position is an excellent site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki coupling (with boronic acids or esters), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govresearchgate.net These reactions are highly versatile and tolerate a wide range of functional groups, enabling the synthesis of complex biaryl compounds and substituted aminoisoquinolines.

Table 3: Functionalization of the 1-Chloro Group

| Reaction Type | Reagents | Catalyst/Conditions | Product Class | Example Product |

|---|---|---|---|---|

| SNAr | Sodium methoxide (NaOMe) | Methanol (B129727), Reflux | Ether | 1-Methoxy-6-methyl-5-nitroisoquinoline |

| SNAr | Aniline (C₆H₅NH₂) | Base (e.g., K₂CO₃), Heat | Amine | N-Phenyl-6-methyl-5-nitroisoquinolin-1-amine |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted | 6-Methyl-5-nitro-1-phenylisoquinoline |

| Buchwald-Hartwig Amination | Morpholine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Amino-substituted | 4-(6-Methyl-5-nitroisoquinolin-1-yl)morpholine |

Synthesis of Fused Heterocyclic Systems

The functional groups present on the this compound scaffold can be utilized to construct fused polycyclic heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing isoquinoline framework.

Annulation Reactions

Annulation strategies can be designed to build new rings onto the isoquinoline core. For example, after reduction of the nitro group to an amine and subsequent transformation of the methyl group to an aldehyde, an intramolecular condensation could potentially lead to the formation of a fused pyridine ring.

More practically, the existing functionalities can serve as handles for multi-step sequences that culminate in ring closure. For instance, a nucleophilic substitution at the 1-position with a binucleophilic reagent could be followed by an intramolecular cyclization. An example would be the reaction with ethyl 2-aminobenzoate, where initial substitution of the chloro group is followed by an intramolecular amide formation to yield a fused quinazolinone system. Such strategies significantly increase the molecular complexity and provide access to novel heterocyclic structures with potential applications in materials science and medicinal chemistry. mdpi.comresearchgate.net

Formation of Polycyclic Systems

The construction of polycyclic systems from this compound hinges on synthetic strategies that can leverage its inherent functionalities. The presence of a labile chloro group at the C1 position, a nitro group at C5 that can be transformed into various functionalities, and a methyl group at C6 which can potentially be functionalized, provides multiple avenues for intramolecular and intermolecular cyclization reactions. Key methodologies for achieving such transformations include reductive cyclization techniques like the Cadogan reaction and transition-metal-catalyzed cross-coupling reactions such as the Ullmann coupling, followed by intramolecular ring closure.

Detailed research has demonstrated the utility of these approaches in the broader context of substituted nitroarenes and haloarenes, providing a conceptual framework for their application to this compound. The general approach involves an initial derivatization step to introduce a suitably positioned reactive group, which then participates in a ring-forming reaction.

A plausible and widely utilized strategy for the formation of new heterocyclic rings fused to an existing aromatic system is the Cadogan reaction. researchgate.netnih.gov This reaction involves the reductive cyclization of a nitro group in the presence of a trivalent phosphorus reagent, such as triethyl phosphite, to form a new nitrogen-containing ring. For this to be applied to this compound, a preliminary reaction is necessary to introduce a substituent at the C4 or C6 position that is capable of undergoing cyclization with the in situ generated nitrene or nitroso species from the reduction of the C5-nitro group.

For instance, a Suzuki or Stille coupling at the C4 position (if a suitable halo-precursor is available) or functionalization of the C6-methyl group to introduce an aryl or vinyl substituent could set the stage for a Cadogan cyclization. The subsequent treatment with a phosphine (B1218219) or phosphite would then induce the reductive cyclization of the nitro group, leading to the formation of a new five- or six-membered ring fused to the isoquinoline core.

Table 1: Hypothetical Cadogan Reaction Precursors and Potential Polycyclic Products

| Precursor | Reagent | Potential Polycyclic System |

| 4-Aryl-1-chloro-6-methyl-5-nitroisoquinoline | P(OEt)₃ | Aryl-fused pyrrolo[3,2-f]isoquinoline derivative |

| 1-Chloro-6-(2-arylvinyl)-5-nitroisoquinoline | PPh₃ | Aryl-substituted benzo[f]pyrrolo[1,2-a]isoquinoline derivative |

Another powerful tool for the construction of polycyclic systems is the Ullmann coupling reaction. researchgate.netresearchgate.net This copper-catalyzed reaction can be employed to form carbon-carbon or carbon-heteroatom bonds. In the context of this compound, an intramolecular Ullmann reaction could be envisioned if a suitable nucleophilic group is introduced at a position that allows for cyclization with the C1-chloro substituent.

To achieve this, the C5-nitro group could be reduced to an amino group, which could then be acylated with a haloaroyl chloride. The resulting amide would position a halogenated aromatic ring in proximity to the C1-chloro group. An intramolecular Ullmann coupling could then be attempted to forge a new carbon-carbon bond, leading to the formation of a lactam-containing polycyclic system.

Alternatively, a palladium-catalyzed intramolecular cyclization represents a modern and efficient method for the synthesis of fused ring systems. nih.govrsc.org This approach would typically involve the initial derivatization of this compound to introduce a reactive moiety, for example, by replacing the C1-chloro group with a group amenable to palladium-catalyzed reactions, or by functionalizing another position on the ring. For example, a Sonogashira coupling at the C1 position to introduce an alkynyl group, followed by further functionalization and a subsequent intramolecular cyclization, could lead to novel polycyclic structures.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations for 1-chloro-6-methyl-5-nitroisoquinoline have been identified. DFT is a powerful method used to investigate the electronic structure and reactivity of molecules. For similar heterocyclic compounds, DFT calculations are routinely used to determine optimized geometry, electronic properties, and to predict spectroscopic behavior.

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in published research. In computational chemistry, the HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For other substituted isoquinolines and related heterocyclic systems, HOMO-LUMO analysis is a standard component of computational studies to understand their electronic behavior and potential as reactants in various chemical transformations.

Detailed charge distribution analysis for this compound is not documented in available literature. This type of analysis is crucial for understanding the reactivity of a molecule, as it identifies electrophilic and nucleophilic sites. For related nitroaromatic compounds, the nitro group is known to be strongly electron-withdrawing, which significantly influences the charge distribution across the aromatic system.

While this compound is used in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, a detailed reaction pathway and transition state analysis for these transformations, involving this specific precursor, has not been published. Such studies would provide valuable mechanistic insights into the reactions where this compound serves as a key reactant.

Quantitative Structure-Activity Relationship (QSAR) Studies

There are no specific Quantitative Structure-Activity Relationship (QSAR) studies that include this compound in their dataset. QSAR models are developed for series of compounds to correlate their chemical structures with biological activities. Studies on other classes of isoquinoline (B145761) derivatives have successfully employed 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to design new derivatives with improved biological activities. nih.gov These studies highlight the importance of steric, electronic, and hydrogen-bond acceptor properties in explaining the activity of the compounds. nih.gov However, the absence of this compound from such studies means its specific contribution to any structure-activity relationship is undetermined.

Spectroscopic Analysis in Conjunction with Computational Methods

While some spectroscopic data exists, a comprehensive analysis in conjunction with computational methods for this compound is not available.

The structural confirmation of this compound as an intermediate has been achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A supporting information document related to a patent provides the ¹H NMR data for this compound. elmergib.edu.ly

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.47 | dd | 2 H | |

| 7.92 | d | 1 H | |

| 7.67 | d | 1 H | |

| 2.56 | s | 3 H (CH₃) |

Source: Supporting Information for a patent application. elmergib.edu.ly Solvent: d6-DMSO

This data confirms the presence of the methyl group and the aromatic protons in the isoquinoline system. However, more advanced NMR studies, such as ¹³C NMR, COSY, HSQC, and HMBC, which are essential for unambiguous structural elucidation of complex reaction products and intermediates, have not been published for this specific compound.

Mass Spectrometry in Reaction Monitoring

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), is a powerful tool for the real-time monitoring of organic syntheses, including the formation of complex heterocyclic compounds like this compound. rsc.orgresearchgate.net This technique allows for the direct observation of reactants, intermediates, and products in the reaction mixture, providing valuable kinetic and mechanistic insights.

In a hypothetical synthesis of this compound, ESI-MS could be employed to track the progress of the reaction. The high sensitivity and specificity of mass spectrometry enable the detection of key species even at low concentrations. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the final product.

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the structure of the product and identify any impurities. The fragmentation pattern of the parent ion provides a fingerprint that is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom, as well as cleavage of the isoquinoline ring system. miamioh.eduresearchgate.net

Below is a table of expected mass-to-charge ratios (m/z) for this compound and its potential fragments in a mass spectrometry analysis.

| Species | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ (Parent Ion) | C₁₀H₈ClN₂O₂⁺ | 223.03 |

| [M-NO₂]⁺ | C₁₀H₇ClN⁺ | 176.03 |

| [M-Cl]⁺ | C₁₀H₇N₂O₂⁺ | 187.05 |

| [M-CH₃]⁺ | C₉H₄ClN₂O₂⁺ | 207.00 |

IR and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum of this compound is expected to be complex, with numerous bands corresponding to different stretching, bending, and torsional modes. Density Functional Theory (DFT) calculations are often employed to aid in the assignment of these vibrational bands. researchgate.netniscpr.res.innih.gov

Key expected vibrational frequencies for this compound are summarized in the table below. The presence of the electron-withdrawing nitro group and the halogen substituent can influence the vibrational frequencies of the aromatic rings. researchgate.netspectroscopyonline.comrsc.org The nitro group itself has strong, characteristic symmetric and asymmetric stretching vibrations. orgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric Stretching | C-NO₂ | 1550-1475 | Strong (IR) |

| Symmetric Stretching | C-NO₂ | 1360-1290 | Strong (IR) |

| Stretching | C-Cl | 800-600 | Medium to Strong (IR) |

| Aromatic C-H Stretching | Isoquinoline Ring | 3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretching | -CH₃ | 2975-2850 | Medium (IR), Medium (Raman) |

| Ring Stretching | Isoquinoline Ring | 1620-1450 | Medium to Strong (IR & Raman) |

Application As a Synthetic Intermediate

Precursor for Isoquinoline (B145761) Alkaloid Synthesis (Synthetic Analogs)

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant physiological activity. researchgate.netthieme-connect.de The synthesis of synthetic analogs of these alkaloids is a major focus of medicinal chemistry, aiming to improve efficacy and reduce side effects. nih.gov While numerous methods exist for the synthesis of the isoquinoline core structure, specific examples detailing the use of 1-Chloro-6-methyl-5-nitroisoquinoline as a starting material for isoquinoline alkaloid analogs are not found in the current body of scientific literature.

Building Block for Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound is categorized as such a building block. bldpharm.com The following sections explore its potential, though currently undocumented, use in the synthesis of various bioactive compounds.

Protein kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The development of protein kinase inhibitors is a significant area of drug discovery. nih.gov Isoquinoline and quinoline (B57606) scaffolds are present in some known protein kinase inhibitors. mdpi.com However, there is no specific research documenting the synthesis of protein kinase inhibitors using this compound as an intermediate.

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Isoquinoline and quinoline derivatives have been explored for their potential as antimicrobial agents, with various synthetic compounds showing activity against bacteria and fungi. researchgate.net Research in this area is extensive, but specific studies that utilize this compound as a starting material for antimicrobial compounds are not available in the reviewed literature.

Many anticancer agents are derived from or contain heterocyclic scaffolds like isoquinoline and quinoline. nih.gov These structures can interact with various biological targets, including DNA and key enzymes involved in cell proliferation. While numerous studies report the synthesis and anticancer activity of novel quinoline and isoquinoline derivatives, a direct synthetic link from this compound to these anticancer agents is not documented.

The quinoline and isoquinoline ring systems are famously associated with antimalarial drugs, with chloroquine (B1663885) being a prime example. nih.govnih.govmdpi.com The development of new antimalarial agents to combat drug-resistant strains of Plasmodium is an ongoing research effort. scielo.br Although many chloro-substituted quinolines and isoquinolines have been synthesized and tested for their antimalarial properties, the use of this compound as a specific precursor in this context has not been reported in the available scientific literature.

The isoquinoline scaffold is a versatile platform for the development of a wide range of other bioactive compounds. However, specific examples of other bioactive molecules synthesized directly from this compound are not detailed in the current scientific literature.

Intermediate in the Synthesis of Radiotracers and Labeled Compounds

While direct evidence of this compound's use in the synthesis of compounds that are subsequently radiolabeled for applications such as positron emission tomography (PET) remains limited in publicly available research, its role as a key intermediate in the creation of kinase inhibitors suggests its potential utility in developing novel radiotracers for oncological imaging. The general strategy involves synthesizing a biologically active molecule, such as a kinase inhibitor, from this compound, and then introducing a radionuclide (e.g., ¹⁸F or ¹¹C) to create a PET tracer. This tracer can then be used to visualize and quantify the target kinase's expression and activity in vivo, aiding in cancer diagnosis and the development of targeted therapies.

Research into PET tracers for imaging cancer tyrosine kinases is an active field. For instance, the synthesis of radiotracers like [¹⁸F]SU11248 has been developed for imaging cancer tyrosine kinases, demonstrating the feasibility of labeling kinase inhibitors for PET imaging. capes.gov.brnih.gov The development of such tracers is crucial for understanding drug delivery to tumors and can serve as a superior predictive biomarker for the efficacy of targeted therapeutic drugs. mdpi.com

The synthesis of various nitrogen-containing bicyclic heteroaryl compounds, which function as kinase inhibitors, explicitly utilizes this compound as a starting material. google.comchem960.com For example, it is a precursor in the synthesis of 6-methyl-5-nitro-N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine and N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine hydrochloride. google.comamazonaws.com These compounds are designed to modulate the activity of kinases like Raf kinase, which are implicated in various cancers. google.com Given that kinase inhibitors are a significant focus for the development of new PET tracers, this compound stands as a valuable precursor for creating novel imaging agents for oncology. mdpi.commdpi.com

The following table outlines the synthesis of kinase inhibitor precursors from this compound, which could potentially be developed into radiolabeled compounds.

| Precursor Compound | Reactant | Solvent | Reaction Conditions | Product | Yield | Reference |

| This compound | 3-(Trifluoromethyl)benzenamine | Isopropanol | Microwave, 180°C, 1500 sec | 6-methyl-5-nitro-N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine | 79% | amazonaws.com |

| This compound | 4-Chloroaniline | 2-Propanol | Sealed reactor, 90°C, >10 hours | N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine | Not Specified | google.com |

| This compound | 4-Chlorobenzenamine | Isopropyl alcohol | Microwave, 170°C, 16 min | N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine hydrochloride | 84% | amazonaws.com |

Advanced Analytical Techniques for Characterization of Reactions and Derivatives

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools in synthetic chemistry for both qualitative and quantitative analysis. They are routinely employed to assess the purity of final products and to monitor the progress of a reaction by separating the components of a reaction mixture over time.

Purity Assessment: The purity of 1-Chloro-6-methyl-5-nitroisoquinoline is critical for its use as a chemical intermediate. Commercial suppliers often report purity levels of 97% or higher, a value typically determined by HPLC. sigmaaldrich.com The technique separates the target compound from any unreacted starting materials, by-products, or degradation products. In a typical Reverse-Phase HPLC (RP-HPLC) setup, the sample is dissolved in a suitable solvent and injected into the system. It then passes through a packed column (the stationary phase), most commonly a C18 or C8 bonded silica, propelled by a liquid mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For a molecule like this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. nih.govpensoft.net A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of compounds with varying polarities. Detection is typically performed using an ultraviolet (UV) detector, as the aromatic and nitro groups in the molecule are strong chromophores. researchgate.net The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Reaction Monitoring: HPLC and UPLC are also vital for monitoring the synthesis of this compound and its subsequent reactions. Small aliquots can be taken from the reaction mixture at different time intervals and analyzed. This allows chemists to track the consumption of reactants and the formation of products. researchgate.net This real-time analysis helps in determining the optimal reaction time, preventing the formation of unwanted side products, and maximizing the yield. UPLC, which uses smaller particle sizes in the column (typically under 2 µm) and higher pressures than HPLC, offers faster analysis times and higher resolution, making it particularly suitable for complex reaction mixtures and high-throughput screening. pnrjournal.com

The table below outlines typical parameters for an HPLC/UPLC method that could be applied for the analysis of this compound, based on methods developed for similar aromatic and heterocyclic compounds. nih.govpensoft.netnih.gov

Table 1: Representative HPLC/UPLC Method Parameters for Analysis of Isoquinoline (B145761) Derivatives

| Parameter | Typical Specification | Purpose |

| Instrument | HPLC or UPLC System with UV/PDA Detector | Provides separation and detection of analytes. |